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Compound of Interest

Compound Name:
5-Amino-1-benzofuran-2-

carboxylic acid

Cat. No.: B1323371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-
Amino-1-benzofuran-2-carboxylic acid (CAS No: 42933-44-8, Molecular Formula: C₉H₇NO₃,

Molecular Weight: 177.16 g/mol ). Due to the limited availability of published, raw spectroscopic

data for this specific compound, this document focuses on predicted spectroscopic features

based on the analysis of its functional groups and data from analogous compounds. This guide

is intended to assist researchers in the identification, characterization, and quality control of 5-
Amino-1-benzofuran-2-carboxylic acid.

Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Amino-1-benzofuran-2-carboxylic acid. These

predictions are derived from established principles of spectroscopy and data from similar

molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following

signals:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~7.5 - 7.7 Doublet 1H Aromatic proton (H-4)

~7.2 - 7.4 Singlet 1H Furan proton (H-3)

~6.8 - 7.0 Doublet of doublets 1H Aromatic proton (H-6)

~6.6 - 6.8 Doublet 1H Aromatic proton (H-7)

~5.0 - 5.5 Singlet (broad) 2H Amino protons (-NH₂)

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum in a solvent like DMSO-d₆ would show approximately nine

distinct signals corresponding to the carbon atoms in the molecule:

Chemical Shift (δ, ppm) Assignment

~165 - 170 Carboxylic acid carbon (-COOH)

~150 - 155 Aromatic carbon (C-7a)

~145 - 150 Furan carbon (C-2)

~140 - 145 Aromatic carbon (C-5)

~125 - 130 Aromatic carbon (C-3a)

~120 - 125 Aromatic carbon (C-6)

~110 - 115 Aromatic carbon (C-4)

~105 - 110 Furan carbon (C-3)

~100 - 105 Aromatic carbon (C-7)

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid

and amino functional groups.[1][2]

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (amino group)

3300 - 2500 Very Broad
O-H stretching (carboxylic

acid, hydrogen-bonded)

~1700 - 1680 Strong
C=O stretching (carboxylic

acid)

~1620 - 1580 Medium
N-H bending (amino group)

and C=C stretching (aromatic)

~1300 - 1200 Medium
C-O stretching (carboxylic

acid)

~1250 - 1150 Medium
C-N stretching (aromatic

amine)

Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for

the analysis of this compound.

m/z (Mass-to-Charge Ratio) Interpretation

177 Molecular ion [M]⁺ (for EI) or [M+H]⁺ (for ESI+)

160 Loss of NH₃

159 Loss of H₂O

132 Loss of -COOH group

104 Further fragmentation

Experimental Protocols
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While specific experimental procedures for the acquisition of spectroscopic data for 5-Amino-1-
benzofuran-2-carboxylic acid are not readily available in the public domain, the following

general protocols are recommended.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian

Mercury, operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically

used as an internal standard for chemical shift referencing (0.00 ppm).[3]

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Acquisition parameters: A spectral width of approximately 16 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate

signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition parameters: A spectral width of approximately 220 ppm, a longer relaxation

delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more)

due to the lower natural abundance of ¹³C.

Data Processing: The acquired free induction decay (FID) is processed with a Fourier

transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:
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Solid State: The sample can be prepared as a potassium bromide (KBr) pellet by grinding

a small amount of the compound with dry KBr and pressing the mixture into a thin,

transparent disk.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the empty sample compartment (or the ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined and

correlated with the characteristic vibrational frequencies of the functional groups present in

the molecule.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap

instrument, coupled with an appropriate ionization source (e.g., EI or ESI).

Sample Preparation:

EI: The sample is introduced into the ion source, often via a direct insertion probe, where it

is vaporized and bombarded with a high-energy electron beam.

ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, with or

without a small amount of formic acid or ammonium acetate) and infused into the ESI

source.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-

charge ratio (m/z). The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern, which can provide valuable information about the molecular

structure.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 5-Amino-1-benzofuran-2-carboxylic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of 5-Amino-1-
benzofuran-2-carboxylic acid

Purification
(e.g., Recrystallization, Chromatography)
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IR Spectroscopy

Mass Spectrometry

Data Processing
& Analysis

Structure Validation
& Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of

5-Amino-1-benzofuran-2-carboxylic acid. Experimental verification is crucial, and the

provided protocols offer a starting point for obtaining reliable analytical data. Researchers are

encouraged to consult specialized spectroscopic databases and literature for further

comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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